ZEN-3694
Description
Epigenetic regulation refers to the mechanisms that modify gene expression without altering the underlying DNA sequence. These processes are crucial for normal development and cellular function. Among the key players in the epigenetic landscape are "reader" proteins, which recognize and interpret specific chemical modifications on histones, the proteins around which DNA is wound. The Bromodomain and Extra-Terminal (BET) family of proteins are a critical class of these epigenetic readers. frontiersin.orgmdpi.commdpi.com
The mammalian BET family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.govdntb.gov.uaoncotarget.comscienceopen.com These proteins are characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. mdpi.comnih.gov The bromodomains are highly conserved protein modules that function to recognize and bind to acetylated lysine residues on histone tails and other proteins. mdpi.comoncotarget.comnih.govmdpi.com This interaction serves as a docking mechanism, tethering BET proteins and their associated molecular machinery to specific locations on the chromatin, thereby influencing gene expression. mdpi.com
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ZEN-3694; ZEN 3694; ZEN3694.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Zen 3694 Action
Downregulation of Homologous Recombination Repair Genes
ZEN-3694 achieves the induction of a "BRCAness" state by downregulating the expression of critical genes involved in the HRR pathway. By inhibiting BET protein function, this compound impedes the transcription of these essential DNA repair factors.
Clinical evidence from a Phase 1b/2 study (NCT03901469) in patients with triple-negative breast cancer (TNBC) without germline BRCA1/2 mutations has provided direct evidence of this mechanism. Analysis of paired tumor biopsies from patients treated with a combination of this compound and the PARP inhibitor talazoparib demonstrated a significant inhibition of DNA repair gene expression. zenithepigenetics.com Specifically, a reduction in the mRNA levels of BRCA1 and RAD51, two central components of the HRR pathway, was observed. zenithepigenetics.com
| Gene | Function in Homologous Recombination | Effect of this compound | Source |
|---|---|---|---|
| BRCA1 | Recognizes DNA damage and initiates repair | Downregulation of mRNA expression | zenithepigenetics.com |
| RAD51 | Mediates strand invasion during recombination | Downregulation of mRNA expression | zenithepigenetics.com |
Sensitization to PARP Inhibitors
The this compound-induced downregulation of HRR genes creates a synthetic lethal interaction with PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In normal cells, these double-strand breaks are efficiently repaired by the HRR pathway. However, in cells with a "BRCAness" phenotype, where HRR is compromised, the accumulation of unrepaired double-strand breaks leads to genomic instability and ultimately, cell death.
Preclinical models have shown that treatment with this compound can sensitize tumors that are proficient in homologous recombination to the effects of PARP inhibitors. ascopubs.org This finding has been the rationale for combining this compound with PARP inhibitors in clinical trials for patients with tumors that lack BRCA mutations.
The aforementioned NCT03901469 trial provides clinical proof-of-concept for this strategy. The combination of this compound and talazoparib demonstrated anti-cancer activity in pretreated patients with metastatic TNBC who had wild-type gBRCA1/2. ascopubs.org
| Clinical Trial Identifier | Phase | Patient Population | Intervention | Key Finding Related to "BRCAness" | Source |
|---|---|---|---|---|---|
| NCT03901469 | Phase 1b/2 | Triple-Negative Breast Cancer (TNBC) without germline BRCA1/2 mutations | This compound in combination with Talazoparib | Demonstrated downregulation of homologous recombination repair (HRR) gene expression in paired tumor biopsies. | zenithepigenetics.comascopubs.org |
In Vitro Studies in Diverse Cancer Cell Lines
This compound has shown potent anti-proliferative effects as a single agent and in combination with other therapies in a wide array of cancer cell lines, often with submicromolar potency. zenithepigenetics.comresearchgate.netzenithepigenetics.comaacrjournals.org
Prostate Cancer Cell Lines (AR-positive, AR-negative, Neuroendocrine, Enzalutamide-resistant)
This compound has demonstrated robust activity in various prostate cancer cell lines, addressing multiple mechanisms of resistance to standard-of-care therapies. zenithepigenetics.com It has shown efficacy in both androgen receptor (AR)-positive and AR-negative cell lines. zenithepigenetics.com
In AR-positive VCaP cells, this compound not only inhibits proliferation but also acts synergistically with the AR antagonist enzalutamide (B1683756). zenithepigenetics.comzenithepigenetics.com In the 22Rv1 cell line, which expresses the AR-V7 splice variant and is resistant to enzalutamide, this compound effectively inhibits AR signaling. zenithepigenetics.combiospace.com
Furthermore, in a model of acquired resistance to enzalutamide in LNCaP cells, where resistance is associated with the upregulation of the glucocorticoid receptor (GR), this compound effectively downregulates GR expression. zenithepigenetics.comzenithepigenetics.com Notably, the sensitivity to this compound remains unchanged in enzalutamide-resistant LNCaP cells compared to their parental, sensitive counterparts. zenithepigenetics.com In the AR-null PC3 cell line, this compound has been shown to inhibit NF-κB-dependent genes. zenithepigenetics.comzenithepigenetics.com Studies have also indicated its potential in treating treatment-emergent neuroendocrine prostate cancer, a highly aggressive form of the disease. rogelcancercenter.org
| Cell Line | Type | Key Findings |
| VCaP | AR-positive | Synergistic proliferation inhibition with enzalutamide. zenithepigenetics.comzenithepigenetics.com |
| 22Rv1 | AR-positive, Enzalutamide-resistant (AR-V7) | Inhibition of AR signaling. zenithepigenetics.combiospace.com |
| LNCaP (Enz-R) | Enzalutamide-resistant | Downregulation of glucocorticoid receptor (GR) expression. zenithepigenetics.comzenithepigenetics.com |
| PC3 | AR-negative | Inhibition of NF-κB target genes. zenithepigenetics.comzenithepigenetics.com |
| Neuroendocrine | Neuroendocrine Prostate Cancer | Reduced viability in various cell lines. rogelcancercenter.org |
Breast Cancer Cell Lines (Estrogen Receptor-positive, Triple-Negative, CDK4/6 Inhibitor-resistant)
This compound has shown promise in various breast cancer subtypes. In estrogen receptor-positive (ER+) breast cancer models, it has demonstrated efficacy, including in those resistant to ER inhibitors, by downregulating ER signaling. zenithepigenetics.com
A significant finding is the ability of this compound to reverse acquired resistance to CDK4/6 inhibitors in ER+ breast cancer cell lines. bioworld.com In models resistant to palbociclib or abemaciclib, the combination of this compound with a CDK4/6 inhibitor potently inhibited proliferation and induced apoptosis. nih.govzenithepigenetics.com This effect was associated with the reversal of CDK6 and CCND1 protein upregulation, which are key mechanisms of resistance. nih.govzenithepigenetics.com
In preclinical models of triple-negative breast cancer (TNBC), this compound has been shown to sensitize tumors to PARP inhibitors, particularly in tumors without germline BRCA1/2 mutations. targetedonc.com
| Cell Line Subtype | Key Findings |
| Estrogen Receptor-positive (ER+) | Downregulation of ER signaling; effective in models resistant to ER inhibitors. zenithepigenetics.com |
| CDK4/6 Inhibitor-resistant (ER+) | Reverses resistance to palbociclib and abemaciclib; combination with CDK4/6i inhibits proliferation and induces apoptosis. bioworld.comnih.govzenithepigenetics.com |
| Triple-Negative Breast Cancer (TNBC) | Sensitizes tumors to PARP inhibitors in preclinical models. targetedonc.com |
Hematological Malignancies (Acute Myeloid Leukemia, Diffuse Large B-cell Lymphoma)
This compound has demonstrated potent activity against hematological cancer cell lines. In the MV4-11 acute myeloid leukemia (AML) cell line, this compound inhibits proliferation with an IC50 of 0.2 µM and inhibits MYC mRNA expression with an IC50 of 0.16 µM. zenithepigenetics.comaacrjournals.org Preclinical studies have also indicated synergistic effects with other agents in both AML and Diffuse Large B-cell Lymphoma (DLBCL) cell lines. zenithepigenetics.comaacrjournals.org
| Malignancy | Cell Line | IC50 (Proliferation) | IC50 (MYC mRNA Expression) |
| Acute Myeloid Leukemia (AML) | MV4-11 | 0.2 µM zenithepigenetics.comaacrjournals.org | 0.16 µM zenithepigenetics.comaacrjournals.org |
| Diffuse Large B-cell Lymphoma (DLBCL) | - | Synergistic activity with other agents observed. zenithepigenetics.comaacrjournals.org | - |
Other Solid Tumor Cell Lines (Colon, Ovarian, NUT Carcinoma, Ras-activated Tumors)
The preclinical efficacy of this compound extends to a variety of other solid tumors. In vitro studies have shown its activity against colon and ovarian cancer cell lines. researchgate.net In the context of NUT carcinoma, a rare and aggressive cancer driven by a BRD4-NUT fusion oncoprotein, this compound directly targets this driver mutation, leading to the inhibition of cancer growth. biospace.com Preclinical data has also suggested a strong synergistic potential when combined with CDK4/6 inhibitors in NUT carcinoma models. zenithepigenetics.com Furthermore, synergistic activity has been observed in preclinical models of Ras-activated tumors when this compound is combined with a MEK inhibitor. zenithepigenetics.com Preclinical studies have also suggested that this compound may enhance anti-tumor immunity in ovarian cancer models, particularly when combined with PD-1 inhibitors. zenithepigenetics.com
| Tumor Type | Key Findings |
| Colon Cancer | Activity demonstrated in vitro. researchgate.net |
| Ovarian Cancer | Activity demonstrated in vitro; potential to enhance anti-tumor immunity with PD-1 inhibitors. researchgate.netzenithepigenetics.com |
| NUT Carcinoma | Directly targets the BRD4-NUT fusion oncoprotein to inhibit tumor growth. biospace.com |
| Ras-activated Tumors | Synergistic activity with MEK inhibitors in preclinical models. zenithepigenetics.com |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound observed in vitro has been corroborated in various in vivo xenograft models, where it has been shown to be efficacious at well-tolerated doses. researchgate.netzenithepigenetics.com
Subcutaneous Xenografts (e.g., Prostate, Breast, AML, Colon)
In subcutaneous xenograft models of prostate cancer, including the enzalutamide-sensitive VCaP and the enzalutamide-resistant 22Rv1 models, this compound demonstrated significant efficacy in inhibiting tumor progression. zenithepigenetics.combiospace.com It also showed activity in a patient-derived xenograft (PDX) model of enzalutamide-resistant prostate cancer, LuCaP 35CR. zenithepigenetics.combiospace.com
For breast cancer, this compound has been shown to inhibit tumor growth in a triple-negative breast cancer xenograft model (MDA-MB-231) and exhibits synergistic effects when combined with paclitaxel. zenithepigenetics.com
In hematological malignancy models, xenograft studies with AML cells have demonstrated that this compound can halt tumor growth in a dose-dependent manner. researchgate.netzenithepigenetics.com Efficacy has also been observed in colon cancer xenograft models. researchgate.net In a syngeneic colon cancer model (MC-38), the addition of this compound enhanced the tumor growth inhibition of an anti-PD1 antibody. researchgate.net
| Tumor Type | Xenograft Model | Key Findings |
| Prostate Cancer | VCaP (subcutaneous) | Inhibition of tumor growth. zenithepigenetics.combiospace.com |
| 22Rv1 (subcutaneous) | Inhibition of tumor growth in an enzalutamide-resistant model. zenithepigenetics.combiospace.com | |
| LuCaP 35CR (PDX) | Inhibition of tumor progression in an enzalutamide-resistant model. zenithepigenetics.combiospace.com | |
| Breast Cancer | MDA-MB-231 (subcutaneous, TNBC) | Inhibition of tumor growth; synergistic with paclitaxel. zenithepigenetics.com |
| Acute Myeloid Leukemia (AML) | - | Dose-dependent halt of tumor growth. researchgate.netzenithepigenetics.com |
| Colon Cancer | MC-38 (syngeneic) | Increased efficacy of anti-PD1 therapy. researchgate.net |
Syngeneic Xenograft Models (e.g., MC-38 Colon Cancer)
In the MC-38 colon cancer syngeneic xenograft model, this compound has shown notable immunomodulatory effects that enhance antitumor responses. When administered in combination with an anti-PD-1 antibody, this compound increased the efficacy of tumor growth inhibition. nih.govnih.gov This enhanced effect is attributed to several changes within the tumor microenvironment and draining lymph nodes.
Treatment with this compound led to a significant increase in interferon-gamma positive (IFNγ+) CD8+ T cells within the draining lymph nodes. nih.gov Furthermore, there was an observed increase in the infiltration of CD8+ T cells (TILs) directly into the tumor. nih.gov Concurrently, analysis of the tumors revealed a decrease in markers associated with myeloid-derived suppressor cells (MDSCs), which are known to inhibit antitumor immunity. nih.gov These findings collectively suggest that this compound can target and overcome several mechanisms of resistance to PD-1 checkpoint blockade therapy. nih.gov
Patient-Derived Xenograft (PDX) Models (e.g., LuCaP 35CR)
The efficacy of this compound has also been evaluated in patient-derived xenograft (PDX) models, which are considered to be highly representative of human tumors. Specifically, in the LuCaP 35CR PDX model, which is derived from a patient with castration-resistant prostate cancer (CRPC) and is known to be resistant to the androgen receptor (AR) signaling inhibitor enzalutamide, this compound demonstrated potent antitumor activity. bioworld.comnih.gov
Treatment with this compound was shown to inhibit the progression of LuCaP 35CR tumors, highlighting its potential to overcome resistance to standard-of-care therapies in advanced prostate cancer. bioworld.comnih.gov This activity in a clinically relevant, treatment-resistant model underscores the potential of this compound as a therapeutic option for patients with advanced malignancies.
Modulation of Target Gene Expression in In Vivo Models
Consistent with its mechanism of action as a BET inhibitor, this compound has been shown to modulate the expression of key target genes in various in vivo cancer models. In xenograft studies involving prostate and breast cancer, this compound treatment resulted in a dose-dependent modulation of target gene expression, which correlated with the inhibition of tumor growth. zenithepigenetics.com
Specifically, in the VCaP prostate cancer xenograft model, administration of this compound led to the downregulation of both Androgen Receptor (AR) and MYC signaling pathways. zenithepigenetics.com Furthermore, an induction of the mRNA expression of the tumor suppressor gene p57 (also known as CDKN1C or KIP2) was observed in these VCaP xenografts. In the enzalutamide-resistant 22Rv1 prostate cancer xenograft model, this compound also demonstrated significant in vivo activity and modulated the expression of target genes. researchgate.net These findings confirm the on-target activity of this compound in living organisms and link this activity to its antitumor efficacy.
| Model | Key Gene/Pathway Modulated | Effect |
| VCaP Prostate Xenograft | AR Signaling | Downregulation |
| VCaP Prostate Xenograft | MYC Signaling | Downregulation |
| VCaP Prostate Xenograft | p57/CDKN1C | Upregulation |
| 22Rv1 Prostate Xenograft | Target Genes | Modulation |
Synergistic Efficacy in Combination with Other Anticancer Agents in Preclinical Models
This compound has been investigated in combination with several classes of targeted anticancer agents, demonstrating synergistic effects in preclinical models.
Androgen Receptor Signaling Inhibitors (e.g., Enzalutamide, ARN-509)
In preclinical studies involving the AR-positive VCaP prostate cancer cell line, this compound exhibited synergistic antiproliferative effects when combined with the androgen receptor (AR) antagonists enzalutamide and ARN-509. zenithepigenetics.comzenithepigenetics.com This synergy is, in part, attributed to the potent upregulation of the tumor suppressor gene CDKN1C/KIP2. this compound also addresses a key mechanism of resistance to enzalutamide by targeting the upregulation of the glucocorticoid receptor (GR). In an in vitro model of enzalutamide resistance, this compound was shown to inhibit the expression of GR. zenithepigenetics.comzenithepigenetics.com This suggests that combining this compound with AR signaling inhibitors could be a promising strategy to enhance efficacy and overcome resistance in prostate cancer.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Palbociclib, Abemaciclib)
The combination of this compound with CDK4/6 inhibitors has shown significant promise, particularly in the context of ER-positive breast cancer. In both wild-type and CDK4/6 inhibitor-resistant ER+ breast cancer cell lines, the combination of this compound with abemaciclib resulted in a synergistic inhibition of cell proliferation and a notable induction of apoptosis. zenithepigenetics.comresearchgate.net
Mechanistically, acquired resistance to CDK4/6 inhibitors like palbociclib and abemaciclib has been associated with the upregulation of CDK6 and CCND1 protein levels. Treatment with this compound was found to reverse this upregulation. zenithepigenetics.comresearchgate.netbiospace.commdpi.com The combination therapy led to the downregulation of multiple pathways involved in cell cycle regulation, cellular growth, and proliferation, providing a strong rationale for its clinical investigation in patients with CDK4/6 inhibitor-resistant breast cancer. researchgate.netbiospace.commdpi.com
| Cell Line Context | Combination | Key Findings |
| Wild-Type ER+ Breast Cancer | This compound + Abemaciclib | Synergistic inhibition of proliferation, Induction of apoptosis |
| CDK4/6i-Resistant ER+ Breast Cancer | This compound + Abemaciclib | Synergistic inhibition of proliferation, Induction of apoptosis, Reversal of resistance |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Talazoparib)
This compound has demonstrated the ability to sensitize cancer cells to PARP inhibitors, a class of drugs that target DNA damage repair pathways. In preclinical models of triple-negative breast cancer (TNBC), a synergistic effect was observed when this compound was combined with the PARP inhibitor talazoparib. This synergy was also seen in ER-positive breast cancer cell lines that were resistant to CDK4/6 inhibitors.
The mechanism underlying this synergy involves the downregulation of key genes involved in the homologous recombination repair (HRR) pathway, a critical DNA damage repair process. By downregulating genes such as BRCA1, RAD51, and PALB2, this compound induces a "BRCAness" phenotype, making the cancer cells more susceptible to the effects of PARP inhibition. This combination leads to a synergistic increase in DNA damage, as evidenced by increased levels of γH2AX, and subsequently, an increase in apoptosis. These findings suggest that combining this compound with PARP inhibitors could be an effective therapeutic strategy for various breast cancer subtypes, including those that have developed resistance to other therapies.
Enhancing the Efficacy of Chemotherapeutic Agents
In addition to its synergy with immunotherapies, this compound has also shown promise in preclinical models when combined with traditional chemotherapeutic agents, suggesting its potential to improve the efficacy of standard-of-care treatments.
Combination with Capecitabine
The combination of this compound and Capecitabine, an oral chemotherapeutic agent, is currently being explored in a Phase I clinical trial for patients with metastatic or unresectable solid tumors. This clinical investigation is supported by a strong preclinical rationale, although detailed findings from these preclinical studies are not yet widely published. The underlying hypothesis is that this compound may sensitize cancer cells to the cytotoxic effects of Capecitabine, potentially by modulating genes involved in drug resistance and cell survival pathways. The ongoing clinical trial aims to validate this preclinical promise and establish a safe and effective dosage for this combination.
| Preclinical Rationale | Combination | Anticipated Outcome |
| Modulation of drug resistance and cell survival pathways | This compound + Capecitabine | Increased sensitivity of cancer cells to chemotherapy, leading to enhanced tumor cell killing. |
The growing body of preclinical evidence positions this compound as a versatile and potent agent in the fight against cancer. Its ability to synergize with both cutting-edge immunotherapies and established chemotherapies opens up a multitude of possibilities for future cancer treatment regimens. As more data from ongoing preclinical and clinical studies become available, the full potential of this compound in combination therapies will become clearer, offering hope for more effective and durable treatment options for cancer patients.
Mechanisms of Overcoming Drug Resistance
Context of Drug Resistance in Cancer Therapy
Resistance to androgen receptor signaling inhibitors (ARSI), such as enzalutamide (B1683756) (Enza) and abiraterone (B193195) (Abi), is a common and challenging issue in the treatment of metastatic castration-resistant prostate cancer (mCRPC) uni.luwikidata.orgmims.combio-techne.comnih.govreferencecitationanalysis.comlabsolu.caciteab.com. Patients who exhibit a suboptimal response to first-line ARSI often develop AR-independent resistance mechanisms, including the emergence of treatment-emergent neuroendocrine prostate cancer (t-NEPC) uni.luwikidata.orgmims.combio-techne.comlabsolu.ca. This lineage plasticity represents a significant hurdle, as t-NEPC is associated with poor prognosis and limited treatment options mims.com.
ZEN-3694's Approach to Resistance Abrogation
This compound is designed to overcome these resistance mechanisms and re-sensitize cancer cells to AR-signaling inhibitors fishersci.canih.govciteab.com. Preclinical studies have also indicated its potential to enhance the efficacy of checkpoint inhibitors, addressing another critical form of tumor resistance flybase.org. The compound's ability to modulate gene expression through BET inhibition offers a novel strategy to circumvent the adaptive pathways that cancer cells employ to evade therapy.
Detailed Research Findings
A key mechanism by which this compound overcomes drug resistance involves the inhibition of the E2F1 transcription factor. Preclinical research has demonstrated that BET inhibitors, including this compound, can effectively block the neuroendocrine prostate cancer lineage plasticity program by modulating E2F1 uni.luwikidata.orgmims.combio-techne.comlabsolu.canih.govnih.gov. E2F1 is a critical transcription factor implicated in processes such as stemness and cell differentiation, which are central to lineage plasticity uni.luwikidata.orgmims.combio-techne.comlabsolu.canih.gov.
Studies have shown that E2F1 cooperates with BRD4, a BET protein, to activate the expression of genes that are highly expressed in t-NEPC nih.govnih.gov. Overexpression of E2F1 in adenocarcinoma cells has been observed to activate genes characteristic of t-NEPC and to blunt the growth-suppressive effects of enzalutamide, suggesting that E2F1 contributes to enzalutamide resistance. This compound, by acting as a BET inhibitor, directly interferes with this E2F1/BRD4-regulated program, thereby suppressing the expression of these resistance-driving genes nih.gov. In preclinical models, this compound has been shown to reduce the expression of E2F1 and AR-repressed lineage plasticity genes nih.gov. Furthermore, clinical observations from a BET inhibitor trial indicated that a subset of t-NEPC tumors with high BRD4 and E2F1 expression, and an activated AR-repressed, E2F1-activated NEPC lineage plasticity program, exhibited prolonged tumor control with BET bromodomain inhibition, highlighting their particular susceptibility to this therapeutic approach nih.govnih.gov.
Androgen receptor (AR) inhibition can paradoxically accentuate lineage plasticity in t-NEPC cells, leading to the induction of an AR-repressed, lineage plasticity program that is critical for the emergence of this aggressive phenotype. This compound plays a crucial role in countering this by blocking the AR-repressed, E2F1-activated lineage plasticity program associated with ARSI resistance in prostate cancer.
The following table summarizes the radiographic progression-free survival data based on baseline AR transcriptional activity from a Phase 1b/2a trial of this compound plus enzalutamide in mCRPC patients fishersci.careferencecitationanalysis.com:
| Metric | Overall Cohort (n=75) | Lower AR Transcriptional Activity (n=?) | Higher AR Transcriptional Activity (n=?) |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months (95% CI: 4.6, 12.9) fishersci.careferencecitationanalysis.com | 10.4 months fishersci.careferencecitationanalysis.com | 4.3 months fishersci.careferencecitationanalysis.com |
Conclusion
Regulation of Immune Checkpoint Expression
This compound exerts significant influence over the expression of key immune checkpoint molecules, which are crucial regulators of anti-tumor immunity.
Downregulation of B7H3 and PD-L1
In various solid tumor cell lines, this compound has been shown to downregulate the expression of immune checkpoints B7H3 and PD-L1 researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net. This downregulation is a critical mechanism as B7H3 and PD-L1 are often overexpressed by tumor cells and immune cells within the tumor microenvironment to evade immune surveillance researchgate.netzenithepigenetics.comresearchgate.netnih.gov. Clinical studies in patients with metastatic castration-resistant prostate cancer (mCRPC) have further confirmed that a single dose of this compound can significantly inhibit checkpoint receptors, including PD-L1 and TIM3, in peripheral immune cells within four hours post-dose researchgate.netresearchgate.netzenithepigenetics.com. These effects, while significant, tend to return to baseline levels within 24 hours following drug clearance researchgate.netresearchgate.netzenithepigenetics.com.
Table 1: Downregulation of Immune Checkpoint Receptors by this compound
| Immune Checkpoint Receptor | Observed Effect | Context of Observation | Source |
| B7H3 | Downregulation | Solid tumor cell lines | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net |
| PD-L1 | Downregulation | Solid tumor cell lines, patient peripheral immune cells | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.netzenithepigenetics.com |
| TIM3 | Inhibition | Patient peripheral immune cells | researchgate.netresearchgate.netzenithepigenetics.com |
| A2AR | Inhibition | Patient peripheral immune cells | researchgate.netzenithepigenetics.com |
Upregulation of MICA Antigen
Concurrently with checkpoint downregulation, this compound has been observed to upregulate the Major Histocompatibility Complex class I chain-related protein A (MICA) antigen in a variety of solid tumor cell lines researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net. MICA is a stress-induced ligand for the NKG2D activating receptor, which is expressed on natural killer (NK) cells and cytotoxic T lymphocytes mdpi.com. Its upregulation on tumor cells enhances their recognition and elimination by these immune effector cells, thereby increasing the immunogenicity of tumors zenithepigenetics.commdpi.com.
Table 2: Modulation of MICA Antigen Expression by this compound
| Antigen | Observed Effect | Context of Observation | Source |
| MICA | Upregulation | Solid tumor cell lines | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net |
Effects on Immune Cell Differentiation and Function
This compound also modulates the differentiation and functional activity of key immune cell populations, particularly regulatory T cells and CD8+ T cells.
Inhibition of Regulatory T cell (Treg) Differentiation and Function
Regulatory T cells (Tregs) play a crucial role in maintaining immune tolerance but often contribute to immunosuppression within the tumor microenvironment oup.comuliege.be. This compound has been shown to inhibit both the differentiation and suppressive function of Tregs researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net. Specifically, it inhibits the mRNA expression of markers associated with activated Treg cells, such as IL-10 and GARP zenithepigenetics.com. Pre-incubation of Treg cells with this compound has been demonstrated to decrease their inhibitory potential, leading to increased proliferation of peripheral blood mononuclear cells (PBMCs) zenithepigenetics.com.
Table 3: Effects of this compound on Regulatory T Cells (Tregs)
| Parameter | Observed Effect | Mechanism/Result | Source |
| Treg differentiation | Inhibition | Without affecting CD4+ T cell numbers | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net |
| Treg suppressive function | Inhibition | Decreases inhibitory potential, increases PBMC proliferation | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net |
| mRNA of activated Treg markers (IL-10, GARP) | Inhibition | Specific molecular effect on Tregs | zenithepigenetics.com |
Modulation of CD8+ T Cell Activation and Infiltration
This compound promotes an enhanced anti-tumor immune response by modulating CD8+ T cell activation and infiltration. In an MC-38 colon cancer syngeneic xenograft model, the addition of this compound significantly increased the number of IFNγ+ CD8 T cells in the draining lymph nodes researchgate.netzenithepigenetics.comresearchgate.net. Furthermore, an increase in CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor itself was observed researchgate.netzenithepigenetics.comresearchgate.net. This compound has also been shown to enhance IFN-γ secretion and the tumoricidal activity of CD8+ T cells in in vitro studies, suggesting its ability to directly boost the effector function of these critical anti-tumor immune cells zenithepigenetics.com.
Table 4: Modulation of CD8+ T Cell Activity by this compound
| Parameter | Observed Effect | Context of Observation | Source |
| IFNγ+ CD8 T cells in lymph nodes | Significant increase | MC-38 colon cancer syngeneic xenograft model | researchgate.netzenithepigenetics.comresearchgate.net |
| CD8+ Tumor Infiltrating Lymphocytes (TILs) | Increase | MC-38 colon cancer syngeneic xenograft model | researchgate.netzenithepigenetics.comresearchgate.net |
| IFN-γ secretion | Enhancement | Patient-derived tumor-TIL melanoma samples (synergistic with pembrolizumab) | zenithepigenetics.com |
| Tumoricidal activity of CD8+ T-cells | Enhancement | B16F10 mouse melanoma cells in vitro | zenithepigenetics.com |
Suppression of Immunosuppressive Cytokines and Chemokines
A crucial aspect of this compound's immunomodulatory activity is its strong inhibition of various immunosuppressive cytokines and chemokines that contribute to an immune-suppressive tumor microenvironment. This compound has been shown to strongly inhibit the suppressive cytokines/chemokines IL-10 and CCL2 researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net. In clinical studies, significant inhibition of chemokines like CCL2/CCR2 and IL-8/CXCL1, as well as suppressive factors such as IDO1 and ARG1, was detected in patient peripheral immune cells shortly after a single dose researchgate.netresearchgate.netzenithepigenetics.com. These findings highlight this compound's broad impact on reducing factors that dampen effective anti-tumor immune responses.
Table 5: Suppression of Immunosuppressive Factors by this compound
| Immunosuppressive Factor | Type | Observed Effect | Context of Observation | Source |
| IL-10 | Cytokine | Strong inhibition | Preclinical models, patient peripheral immune cells | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.net |
| CCL2 | Chemokine | Strong inhibition | Preclinical models, patient peripheral immune cells | researchgate.netzenithepigenetics.comresearchgate.netresearchgate.netzenithepigenetics.com |
| IL-8 (CXCL1) | Chemokine | Significant inhibition | Patient peripheral immune cells | researchgate.netresearchgate.netzenithepigenetics.com |
| CCR2 | Chemokine receptor | Significant inhibition | Patient peripheral immune cells | researchgate.netzenithepigenetics.com |
| IDO1 | Suppressive factor | Significant inhibition | Patient peripheral immune cells | researchgate.netresearchgate.netzenithepigenetics.com |
| ARG1 | Suppressive factor | Significant inhibition | Patient peripheral immune cells | researchgate.netresearchgate.netzenithepigenetics.com |
Impact on IL-8 Expression
The expression of Interleukin-8 (IL-8), a chemokine involved in angiogenesis and myeloid cell recruitment, is significantly impacted by this compound. In a clinical trial involving patients, IL-8 expression was significantly inhibited within 4 hours post-dose across 16 patients. researchgate.netresearchgate.netresearchgate.net Furthermore, the IL-8/CXCL1 chemokine axis was also found to be significantly inhibited. zenithepigenetics.com Research findings indicate that this compound leads to a downregulation of target genes, including IL-8. smolecule.com In studies involving CDK4/6 inhibitor-resistant ER-positive breast cancer cell lines, IL-8 signaling was observed to be strongly inhibited by this compound. zenithepigenetics.com
Table 1: Impact of this compound on Suppressive Cytokines and Chemokines
| Cytokine/Chemokine | Effect of this compound | Supporting Evidence |
| IL-10 | Strong inhibition | researchgate.netresearchgate.netzenithepigenetics.comresearchgate.net |
| CCL2 | Strong inhibition | researchgate.netresearchgate.netzenithepigenetics.comresearchgate.net |
| IL-8 | Significant inhibition | researchgate.netresearchgate.netzenithepigenetics.comresearchgate.netsmolecule.comzenithepigenetics.com |
Targeting Markers of Intrinsic PD-1 Resistance
A crucial aspect of this compound's immunomodulatory activity is its ability to target markers associated with intrinsic resistance to PD-1 blockade. researchgate.netresearchgate.netzenithepigenetics.comresearchgate.net this compound significantly inhibits the expression of several genes implicated in both primary and adaptive anti-PD-1 resistance, including various checkpoint receptors and immune suppressive cell factors. zenithepigenetics.comzenithepigenetics.com It modulates multiple immune markers within both blood and tumor cells that contribute to anti-PD-1 resistance. zenithepigenetics.com
Studies have shown that this compound can reverse an anti-PD-1 resistance signature in melanoma cells, such as A375 melanoma cells. zenithepigenetics.com The compound achieves this by downregulating key checkpoints like B7H3 and PD-L1, while simultaneously upregulating the MICA antigen. researchgate.netzenithepigenetics.com Furthermore, this compound inhibits checkpoint receptors such as TIM3, PD-L1, and A2AR, while co-stimulatory factors like ICOSLG and CD28 are either maintained or slightly induced. zenithepigenetics.comresearchgate.net This comprehensive modulation of the immune landscape suggests that this compound can act synergistically with anti-PD-1 antibodies, as demonstrated in preclinical models where it enhanced the efficacy of anti-PD-1 in tumor growth inhibition. researchgate.netresearchgate.netzenithepigenetics.comresearchgate.netzenithepigenetics.com
Inhibition of Angiogenic Factors (e.g., VegF)
Beyond its direct immunomodulatory effects, this compound also exhibits inhibitory activity against angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF). researchgate.netresearchgate.netzenithepigenetics.comresearchgate.net Research has indicated that this compound suppresses VEGF mRNA expression in MC-38 tumors. zenithepigenetics.com The inhibition of VEGF signaling is a significant mechanism, as evidenced by its considerable impact and strong inhibition by this compound in CDK4/6 inhibitor-resistant ER-positive breast cancer cell lines. zenithepigenetics.com This anti-angiogenic property further contributes to its potential therapeutic utility by disrupting the blood supply necessary for tumor growth and metastasis.
Investigational Combinatorial Approaches and Rationale
Synergistic Epigenetic Modulation
As a pan-BET bromodomain inhibitor, ZEN-3694 directly impacts epigenetic regulation, offering synergistic potential when combined with other agents. By binding to BET proteins, this compound disrupts their interaction with acetylated histones, leading to significant changes in gene expression. guidetomalariapharmacology.org
In mCRPC models, this compound treatment led to a 2- to 4-fold reduction in the expression of BET target genes, including MYC, IL-8, CCR1, GPR183, and IL1RN, which was sustained over a 24-hour dosing interval. wikipedia.org This robust downregulation of BET-dependent target genes provides a strong pharmacodynamic rationale for its use. wikipedia.org
The epigenetic modulation induced by this compound extends beyond direct gene suppression. In TNBC, its ability to create a "BRCAness" phenotype by downregulating HRR gene expression is a prime example of synergistic epigenetic modulation, enabling the efficacy of PARP inhibitors in a broader patient population. guidetopharmacology.orgwikipedia.orgflybase.org Furthermore, RNA sequencing data and pathway analysis have shown that the combination of this compound with CDK4/6 inhibitors significantly downregulates multiple pathways involved in cell cycle regulation, cellular growth, proliferation, apoptosis, inflammation, and cellular immune response, highlighting its broad epigenetic impact. wikidata.org
Enhancement of Antitumor Immune Responses
This compound has demonstrated the ability to modulate the tumor microenvironment and enhance antitumor immune responses, making it a promising candidate for combination with immunotherapies.
Preclinical and clinical evidence indicates that this compound targets multiple pathways that suppress the anti-tumor immune response. It downregulates immune checkpoints such as B7H3 and PD-L1 and upregulates the MICA antigen in solid tumor cell lines. mims.comciteab.com In activated CD8+ T cells, this compound targets various checkpoint receptors involved in tumor immune escape. mims.com Moreover, it inhibits the differentiation and function of Regulatory T cells (Tregs) and strongly suppresses the production of immunosuppressive cytokines and chemokines like IL-10 and CCL2. mims.commims.com
In an MC-38 colon cancer syngeneic xenograft model, the addition of this compound increased the efficacy of anti-PD1 treatment in inhibiting tumor growth. This was associated with a significant increase in IFNg+ CD8 T cells in draining lymph nodes and an increase in CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor, alongside a decrease in myeloid suppressive cell markers. mims.commims.com Clinical studies have confirmed that this compound modulates multiple checkpoints, suppressive factors, and cytokines in peripheral immune cells of mCRPC patients, with significant effects detected even at well-tolerated doses. mims.comciteab.commims.comciteab.com These findings suggest that this compound has the potential to overcome adaptive resistance to PD-1 blockade and improve response rates when combined with checkpoint inhibitors. mims.comciteab.com
Table 1: Key Research Findings of this compound Combination Therapies
| Cancer Type | Combination Partner | Key Mechanism of Synergy | Clinical Benefit (Selected Data) | References |
| mCRPC | Enzalutamide (B1683756) | Overcomes AR-V7 and GR upregulation; blocks neuroendocrine differentiation; downregulates BET target genes (MYC, IL-8) | Median rPFS: 9.0 months (overall cohort); 10.4 months (low AR activity subset) | wikipedia.orgiiab.mefishersci.cacenmed.comcda-amc.cafishersci.com |
| TNBC | Talazoparib | Induces "BRCAness" phenotype by downregulating HRR genes | CBR: 30%; ORR: 22%; Median DOR: 24 weeks | guidetopharmacology.orgwikipedia.orgwikipedia.orgflybase.orguni.lu |
| ER+ Breast Cancer | CDK4/6 Inhibitors (Palbociclib, Abemaciclib) | Reverses upregulation of CDK6 and CCND1 | Potent inhibition of proliferation and induction of apoptosis in resistant cell lines (preclinical) | wikidata.org |
| Solid Tumors | PD-1 Inhibitors (e.g., Pembrolizumab, Nivolumab) | Downregulates immune checkpoints (PD-L1, B7H3); inhibits Tregs; suppresses immunosuppressive cytokines (IL-10, CCL2); increases CD8+ T cells | Increased efficacy of anti-PD1 in preclinical models; modulation of immune markers in patients | mims.comciteab.commims.comciteab.comalfa-chemistry.comunipa.it |
Translational Research Methodologies and Biomarker Discovery
Analytical Methods for Compound and Metabolite Quantification (e.g., LC-MS/MS)
A robust and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed and validated for the simultaneous quantification of ZEN-3694 and its active metabolite, ZEN-3791, in human plasma. This analytical technique is essential for pharmacokinetic studies. The method involves a simple protein precipitation step for sample preparation and utilizes stable isotope-labeled versions of the compounds as internal standards to ensure accuracy.
The chromatographic separation is achieved on a Kinetex C18 column, and detection is performed using a mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring. This assay has demonstrated high sensitivity and linearity over a broad concentration range, making it a vital tool for clinical trials.
| Parameter | This compound | ZEN-3791 |
|---|---|---|
| Linear Concentration Range | 5–5000 ng/mL | 5–5000 ng/mL |
| Intra-assay Precision | Within ±11% | Within ±11% |
| Inter-assay Precision | Within ±11% | Within ±11% |
| Accuracy | Within ±11% | Within ±11% |
| Recovery | 93–105% | 93–105% |
Molecular Profiling Techniques
To elucidate the mechanisms of action of this compound and identify pharmacodynamic markers, various molecular profiling techniques are utilized.
Whole transcriptome analysis using RNA sequencing (RNA-Seq) has been applied to tumor biopsies from patients treated with this compound. pcf.org This powerful technique allows for a comprehensive assessment of changes in gene expression. Analysis of paired tumor biopsies (before and during treatment) has demonstrated modulation of BET-dependent genes and confirmed the suppression of key oncogenic signaling pathways, including the Androgen Receptor (AR) and MYC signaling pathways. pcf.org Pathway analysis of the differentially expressed genes helps to reveal the broader biological impact of BET inhibition by this compound. aacrjournals.org
Quantitative real-time PCR (qPCR) is a targeted approach used to validate findings from broader screening methods like microarrays and to routinely measure the expression of specific genes of interest. In the context of this compound, qPCR has been instrumental in developing and validating a pharmacodynamic (PD) marker assay using whole blood. aacrjournals.org This assay measures the modulation of specific BET target genes, providing a minimally invasive method to confirm drug activity in clinical settings. zenithepigenetics.com For instance, qPCR has been used to measure the downregulation of genes such as MYC, KLK2, and glucocorticoid receptor (GR) in preclinical models following this compound treatment. zenithepigenetics.comresearchgate.net
The Nanostring nCounter platform provides a highly multiplexed and robust method for analyzing the expression of hundreds of genes simultaneously without the need for enzymatic amplification. This technology has been used to independently validate the results obtained from qPCR-based PD marker assays for this compound. aacrjournals.orgzenithepigenetics.comresearchgate.net The nCounter system has also been employed to analyze the expression of checkpoint receptors and immune-suppressive factors in the blood of patients, revealing that this compound can modulate multiple immune markers. zenithepigenetics.com This provides key insights into the compound's immunomodulatory effects.
Biomarkers of Response and Resistance in Preclinical Models
Preclinical studies have been crucial in identifying potential biomarkers that predict sensitivity or resistance to this compound, particularly in the context of acquired resistance to other cancer therapies.
This compound has demonstrated significant activity in various preclinical models of therapy resistance. zenithepigenetics.com In models of castration-resistant prostate cancer (CRPC), it has shown efficacy against multiple mechanisms of resistance to androgen receptor (AR) antagonists like enzalutamide (B1683756). zenithepigenetics.comresearchgate.netaacrjournals.org These mechanisms include the expression of AR splice variants (e.g., AR-V7) and the upregulation of the glucocorticoid receptor (GR). zenithepigenetics.comaacrjournals.orgzenithepigenetics.com
In estrogen receptor-positive (ER+) breast cancer, this compound shows activity in models of resistance to endocrine therapies (tamoxifen, fulvestrant) and CDK4/6 inhibitors (palbociclib, abemaciclib). aacrjournals.orgbioworld.com Mechanistic studies revealed that resistance to CDK4/6 inhibitors was associated with the upregulation of CDK6 and CCND1 proteins, an effect that was reversed by this compound treatment. bioworld.com Analysis of pathways upregulated upon acquiring resistance to endocrine therapies and subsequently downregulated by this compound identified several key players, including inflammatory cytokines (IL-6, IL-1A, IL-1B), epithelial-mesenchymal transition regulators (Slug, ZEB-1), and angiogenesis regulators (VEGFA, VEGFC). aacrjournals.org
Potential biomarkers of response have also been identified. In prostate cancer models, tumors with low AR transcriptional activity appear to be more sensitive to this compound. rogelcancercenter.orgnih.gov Furthermore, high expression of the transcription factor E2F1 and the BET protein BRD4, coupled with low AR expression, was associated with a better response in patients with treatment-emergent neuroendocrine prostate cancer. rogelcancercenter.org
| Cancer Type | Resistance Model | Key Molecular Targets/Biomarkers Modulated by this compound |
|---|---|---|
| Prostate Cancer (CRPC) | Enzalutamide Resistance | AR-V7 signaling, GR upregulation, Low AR activity, High E2F1/BRD4 expression. zenithepigenetics.comaacrjournals.orgrogelcancercenter.orgnih.gov |
| Breast Cancer (ER+) | Endocrine Therapy Resistance | IL-6, IL-1A, IL-1B, Slug, ZEB-1, CD44, VEGFA, VEGFC. aacrjournals.org |
| Breast Cancer (ER+) | CDK4/6 Inhibitor Resistance | CDK6, CCND1. bioworld.com |
Assessment of Target Engagement in Experimental Systems
Confirming that this compound engages its BET bromodomain targets in both preclinical models and in patients is critical for optimizing its clinical development. pharmaceutical-technology.com This has been achieved primarily through the development of robust pharmacodynamic (PD) marker assays. zenithepigenetics.com
A whole blood assay was designed to measure the transcriptional modulation of a panel of BET-dependent genes. aacrjournals.org This minimally invasive approach allows for frequent sampling to assess target engagement over time. Initial screening via microarray analysis identified a list of candidate genes, which were then validated across various cell lines and in vivo models. zenithepigenetics.com A final panel of six genes—MYC, BCL-2, CCR1, IL1RN, GPR183, and HIST2H2BE—was selected. aacrjournals.org
Clinical studies have shown a robust, exposure-dependent decrease in the whole blood RNA expression of these target genes (and others like IL-8) in patients treated with this compound. pcf.orgnih.gov The modulation of CCR1 and IL1RN was particularly strong, showing target engagement even at the lowest exposures tested. zenithepigenetics.com These findings confirm that this compound consistently engages its targets in patients. Target engagement has also been confirmed directly in tumor biopsies, which showed inhibition of AR and MYC signaling pathways. zenithepigenetics.com
Future Directions and Research Gaps in Zen 3694 Studies
Elucidating Additional Mechanisms of Action and Resistance
While the core mechanism of ZEN-3694 as a pan-BET inhibitor, disrupting chromatin remodeling and downregulating oncogenes like MYC, androgen receptor (AR), and glucocorticoid receptor (GR), is well-established, wikidata.orgciteab.commims.comfishersci.canih.govwikipedia.orgalfa-chemistry.comnih.gov a deeper understanding of its more nuanced molecular effects and the comprehensive landscape of resistance mechanisms remains a significant research gap. Future studies should focus on:
Uncovering novel downstream targets and pathways: Beyond the currently identified oncogenes, identifying additional critical transcriptional programs and signaling pathways modulated by this compound could reveal new therapeutic vulnerabilities and expand its applicability. citeab.com
Detailed characterization of adaptive and acquired resistance mechanisms: Although this compound has shown efficacy in overcoming certain resistance pathways (e.g., AR-V7 splice variants, GR upregulation, and resistance to CDK4/6 inhibitors), wikidata.orgmims.comwikipedia.orgalfa-chemistry.commims.commims.comiiab.meresearchgate.netnih.gov the emergence of novel resistance mechanisms under prolonged treatment warrants thorough investigation. This includes understanding compensatory pathways, epigenetic reprogramming, and the role of the tumor microenvironment in mediating resistance. researchgate.net
Identification and validation of predictive biomarkers: A robust translational medicine program is essential to identify reliable biomarkers that can predict patient response and resistance to this compound, both as a monotherapy and in combination regimens. researchgate.netzenithepigenetics.com This would enable more precise patient selection and personalized treatment strategies, particularly for subsets like metastatic castration-resistant prostate cancer (mCRPC) patients with low AR transcriptional activity who appear to derive more benefit. citeab.comresearchgate.netwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org
Identification of Novel Combinatorial Partners
This compound has demonstrated synergistic activity with various standard-of-care and targeted therapies, including androgen receptor signaling inhibitors (ARSIs) like enzalutamide (B1683756), PARP inhibitors like talazoparib, CDK4/6 inhibitors like abemaciclib, and immune checkpoint inhibitors like pembrolizumab. wikidata.orgwikipedia.orgfishersci.caciteab.comnih.govmims.commims.comiiab.mezenithepigenetics.comwikipedia.orgwikidata.orgnih.govglobenewswire.com Future research should prioritize:
Systematic screening for novel synergistic combinations: High-throughput screening platforms and advanced computational models, such as the CURATE.AI artificial intelligence platform which has been used to optimize this compound and enzalutamide dosing, can be employed to identify new drug classes or specific agents that synergize with this compound across a wider spectrum of cancer types. uni.lu
Exploring rational combinations to target parallel or compensatory pathways: Understanding the interplay between BET inhibition and other oncogenic or resistance pathways can lead to the design of more effective combination strategies that simultaneously block multiple survival mechanisms. For instance, the synergy observed with the CDK9 inhibitor VIP152 in patient-derived pancreatic cancer organoid models highlights the potential of dual transcriptional targeting. flybase.orghznu.edu.cnunipa.it
Investigating combinations that enhance anti-tumor immunity: Given this compound's immunomodulatory effects, further studies are needed to fully exploit its potential to prime tumors for increased immune recognition and enhance the efficacy of immunotherapies, including combinations with PD-1/CTLA-4 inhibitors in various solid tumors. wikipedia.orgiiab.mezenithepigenetics.comglobenewswire.commims.comguidetomalariapharmacology.org
Investigation of this compound in Emerging Cancer Subtypes and Resistance Contexts
This compound is currently under investigation in a diverse range of cancer indications, including mCRPC, triple-negative breast cancer (TNBC), estrogen receptor-positive (ER+) breast cancer, NUT carcinoma, malignant peripheral nerve sheath tumors (MPNST), RAS-activated tumors, and certain lung, ovarian, endometrial, and colorectal cancers. wikidata.orgwikipedia.orgfishersci.caciteab.comnih.govmims.commims.comiiab.meresearchgate.netzenithepigenetics.comwikipedia.orgwikidata.orgnih.govglobenewswire.comhznu.edu.cnmims.com Key future directions include:
Expanding evaluation into rare and aggressive cancers: Continued exploration of this compound in aggressive rare cancers with high unmet needs, such as NUT carcinoma and MPNST, is critical, building upon promising preclinical and early clinical observations. mims.com
Targeting specific molecular subsets: Beyond broad cancer types, identifying and focusing on specific molecularly defined patient subsets (e.g., those with NSD3 amplification in lung cancer, or NF1 mutations in MPNST) where BET dependency is pronounced could maximize therapeutic impact. wikipedia.orgmims.com
Addressing acquired resistance in diverse settings: Probing the efficacy of this compound in patient populations that have developed resistance to novel targeted agents or immunotherapies, even beyond its current indications, represents a significant area for future research. wikipedia.orgciteab.comfishersci.camims.comiiab.meresearchgate.netresearchgate.netwikipedia.orgnewdrugapprovals.orgguidetopharmacology.orgglobenewswire.com
Detailed Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
While this compound is a potent pan-BET inhibitor, ongoing and future detailed Structure-Activity Relationship (SAR) studies are crucial for developing optimized derivatives with enhanced therapeutic profiles. Research gaps and future directions in this area include:
Improving selectivity and isoform specificity: Developing derivatives that selectively target specific BET bromodomains (e.g., BRD4 over BRD2/3) or even individual bromodomains (BD1 vs. BD2) could potentially reduce off-target effects and improve the therapeutic index. nih.govnih.gov
Modulating pharmacokinetic and pharmacodynamic properties: Fine-tuning the chemical structure to achieve optimal oral bioavailability, half-life, and tissue distribution to maximize target engagement while minimizing systemic exposure to non-target tissues.
Overcoming specific resistance mechanisms through structural modification: Designing new chemical entities that can circumvent or directly inhibit emerging resistance pathways identified in clinical settings, potentially through novel binding modes or by targeting different aspects of BET protein function.
Exploring novel scaffolds: While existing scaffolds have yielded potent BET inhibitors, continuous exploration of novel chemical scaffolds could lead to compounds with improved properties, including better potency, selectivity, and reduced susceptibility to efflux pumps or metabolic inactivation.
Comparative Studies with Other BET Inhibitors and Epigenetic Modulators
This compound is one of several BET inhibitors in development, and the broader landscape of epigenetic modulators is rapidly expanding. Future research should include comprehensive comparative studies to define this compound's unique advantages and optimal positioning:
Head-to-head comparisons in specific indications: Direct comparative trials or preclinical studies against other leading BET inhibitors (e.g., BRD4-selective inhibitors like AZD5153) in defined patient populations could highlight differential efficacy, toxicity profiles, and mechanisms of action. citeab.comresearchgate.netnih.gov
Understanding differential mechanisms of action and resistance: Investigating how this compound's pan-BET inhibition profile differs from selective BET inhibitors in terms of downstream gene regulation, cellular responses, and resistance development.
Comparative analysis with non-BET epigenetic modulators: Evaluating this compound in combination or sequence with other classes of epigenetic drugs (e.g., HDAC inhibitors, DNMT inhibitors) to identify synergistic interactions and optimal therapeutic sequencing. This could reveal rational poly-epigenetic therapy strategies.
Defining optimal patient populations based on comparative data: Utilizing comparative data to establish clear guidelines for patient selection where this compound offers a distinct advantage over other epigenetic therapies or standard treatments.
Advanced Preclinical Models for Comprehensive Evaluation (e.g., Organoids, Complex In Vivo Models)
The use of advanced preclinical models is paramount for a more accurate and comprehensive evaluation of this compound's efficacy and mechanisms of action, bridging the gap between traditional cell line studies and human clinical trials. wikipedia.orgalfa-chemistry.comresearchgate.netflybase.orghznu.edu.cnunipa.itmims.com Future directions include:
Increased utilization of patient-derived organoids (PDOs) and patient-derived xenografts (PDXs): Expanding the use of these models, particularly from diverse cancer types and resistance contexts, to better recapitulate human tumor biology and predict clinical response. wikipedia.orgalfa-chemistry.comresearchgate.netflybase.orghznu.edu.cnunipa.it This includes validating combination therapies like this compound and VIP152 in animal models following organoid studies. hznu.edu.cnunipa.it
Development and application of complex in vivo models: Employing genetically engineered mouse models (GEMMs) that accurately mimic human disease progression and resistance, as well as syngeneic models to further investigate the interplay between this compound and the immune system. mims.com
Integration of multi-omics data from preclinical models: Combining genomic, transcriptomic, proteomic, and metabolomic data from these advanced models to gain a holistic understanding of this compound's effects and identify novel biomarkers or therapeutic targets.
Developing co-clinical trials: Establishing "co-clinical" trial designs where patient samples are used to generate PDOs/PDXs for parallel drug testing and mechanism elucidation, providing real-time insights to inform clinical decision-making.
Q & A
Q. What molecular mechanisms underlie ZEN-3694's antitumor activity in ER+ breast cancer?
this compound, a BET inhibitor, disrupts super-enhancer-driven oncogenic transcription by blocking BET protein binding to acetylated histones. In ER+ breast cancer models, it broadly regulates >11,000 genes, suppressing pathways critical for tumorigenesis (e.g., STAT3, IL-8, VEGF, estrogen signaling) and downregulating resistance markers like CDK6 and ERα .
Q. Which experimental models validate this compound's ability to reverse CDK4/6 inhibitor (CDK4/6i) resistance?
Parental (WT) and CDK4/6i-resistant MCF-7 cell lines (e.g., PALBO-R, ABEMA-R) are primary models. Resistant lines exhibit upregulated CDK4/6, cyclin D1, and altered Rb phosphorylation. This compound restores sensitivity by downregulating these markers and synergizing with abemaciclib to induce apoptosis .
Q. How does this compound modulate cell cycle and apoptosis pathways in CDK4/6i-resistant cells?
RNAseq and IPA reveal this compound inhibits pathways driving proliferation (e.g., ILK, AMPK, Rho GTPases) and upregulates pro-apoptotic signals. In resistant lines, it reduces CDK6 protein levels and ERα expression, reversing cell cycle dysregulation .
Q. What standard assays quantify this compound's efficacy in preclinical studies?
Cell viability (MTT/ATP assays), apoptosis (Annexin-V/PI flow cytometry), and RNAseq/quantitative PCR for target engagement (e.g., HEXIM1 upregulation). Synergy is quantified via Combination Index (CI) values .
Q. How does this compound affect androgen receptor (AR) signaling in prostate cancer models?
In castration-resistant prostate cancer (CRPC), this compound downregulates AR splice variants (e.g., AR-V7) and suppresses MYC/GR-driven resistance. It synergizes with enzalutamide, reducing PSA and c-MYC expression in vivo .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound's synergy with different CDK4/6 inhibitors?
While this compound + abemaciclib shows strong synergy (CI: 0.07–0.36) and apoptosis induction (50–90% in resistant lines), palbociclib combinations are less effective. Differential efficacy is attributed to abemaciclib's unique apoptotic activity versus palbociclib's cytostatic effects, validated via flow cytometry and transcriptomic profiling .
Q. How do RNAseq and IPA clarify this compound's impact on CDK4/6i resistance mechanisms?
RNAseq identifies >10,000 differentially expressed genes in resistant vs. parental cells. IPA highlights inhibition of IL-7/IL-2 signaling, EMT, and angiogenesis pathways. This compound + abemaciclib uniquely suppresses resistance drivers (e.g., ErbB, mTOR, STAT3) not targeted by single agents .
Q. What pharmacokinetic methods support this compound clinical translation?
A validated LC-MS/MS assay quantifies this compound and its metabolite ZEN-3791 in plasma (linear range: 5–5000 ng/mL). This method ensures precise pharmacokinetic profiling in trials like NCT04840589 .
Q. How does this compound overcome PARP inhibitor resistance in BRCA wild-type tumors?
this compound downregulates DNA repair genes (e.g., BRCA1/2), creating "BRCAness" in BRCA wild-type triple-negative breast cancer (TNBC). This sensitizes tumors to talazoparib via synthetic lethality, expanding PARP inhibitor utility .
Q. What biomarkers predict this compound response in NUT carcinoma and CRPC?
In NUT carcinoma, BRD4-NUT fusion proteins are primary biomarkers. In CRPC, high E2F1/BRD4 activity and AR/GR splice variants correlate with this compound sensitivity. Clinical trials (e.g., NCT05019716, NCT05372640) are validating these biomarkers .
Methodological Notes
- Data Contradictions : While this compound + abemaciclib shows efficacy in ER+ breast cancer, its limited effect with palbociclib underscores the need for mechanistic studies on CDK4/6i-specific resistance pathways .
- Clinical Relevance : Synergy with immune checkpoint inhibitors (e.g., pembrolizumab) in TNBC and CRPC trials highlights this compound's dual role in epigenetic and immune modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
